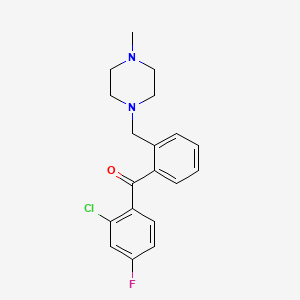

2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone

CAS No.: 898762-21-5

Cat. No.: VC2300569

Molecular Formula: C19H20ClFN2O

Molecular Weight: 346.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898762-21-5 |

|---|---|

| Molecular Formula | C19H20ClFN2O |

| Molecular Weight | 346.8 g/mol |

| IUPAC Name | (2-chloro-4-fluorophenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |

| Standard InChI | InChI=1S/C19H20ClFN2O/c1-22-8-10-23(11-9-22)13-14-4-2-3-5-16(14)19(24)17-7-6-15(21)12-18(17)20/h2-7,12H,8-11,13H2,1H3 |

| Standard InChI Key | GTPGKUSNFHAIDS-UHFFFAOYSA-N |

| SMILES | CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl |

| Canonical SMILES | CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)Cl |

Introduction

Molecular Structure and Identification

2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone belongs to the benzophenone class of compounds characterized by two phenyl rings connected by a carbonyl group. The specific substitution pattern includes a chloro group at the 2-position and a fluoro group at the 4-position of one phenyl ring, with a methylpiperazinomethyl moiety at the 2'-position of the second phenyl ring. This arrangement creates a molecule with both electron-withdrawing halogens and an electron-donating nitrogen-containing substituent, resulting in an electronically asymmetric structure.

Comparison with Structural Analogs

Physicochemical Properties

Structural Parameters and Molecular Information

Based on its molecular structure, 2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone can be characterized by several key parameters that define its chemical identity. The molecular formula can be determined as C₁₉H₂₀ClFN₂O, with an approximate molecular weight of 346.83 g/mol. The presence of specific functional groups—particularly the benzophenone core, halogen substituents, and the nitrogen-containing methylpiperazine moiety—contributes to its structural complexity and potential reactivity patterns.

| Property | 2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone (Target) | 2-Chloro-4'-(4-methylpiperazinomethyl) benzophenone | 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone | 4'-Chloro-2-(4-methylpiperazinomethyl) benzophenone |

|---|---|---|---|---|

| Molecular Formula | C₁₉H₂₀ClFN₂O | C₁₉H₂₁ClN₂O | C₁₈H₁₇ClFNO₂ | C₁₉H₂₁ClN₂O |

| Molecular Weight (g/mol) | ~346.83 | 328.84 | 333.8 | 328.8 |

| Position of Chloro Group | 2-position | 2-position | 2-position | 4'-position |

| Position of Fluoro Group | 4-position | Not present | 4-position | Not present |

| Position of N-containing Group | 2'-position | 4'-position | 4'-position | 2-position |

| Boiling Point (°C) | Not determined | 457.8±40.0 (Predicted) | Not reported | Not reported |

| Density (g/cm³) | Not determined | 1.187±0.06 (Predicted) | Not reported | Not reported |

| pKa | Not determined | 7.53±0.10 (Predicted) | Not reported | Not reported |

Structural Characterization

Mass Spectrometry and Other Analytical Methods

Mass spectrometry would provide crucial identification data for 2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone, with an expected molecular ion peak at approximately m/z 346, consistent with its calculated molecular weight. Fragmentation patterns would likely include loss of the methylpiperazine group and cleavage of the carbonyl bond connecting the two phenyl rings. Additional analytical techniques such as infrared spectroscopy would reveal characteristic absorption bands for the carbonyl group (approximately 1650 cm⁻¹), aromatic C=C stretching, and C-N stretching vibrations from the piperazine ring.

Synthetic Routes and Preparation Methods

Functional Group Installation Strategies

The installation of the methylpiperazinomethyl group at the 2'-position presents a particular synthetic challenge requiring regioselective functionalization. This could potentially be accomplished through several methods:

-

Introduction of a chloromethyl or bromomethyl group at the 2'-position followed by nucleophilic substitution with N-methylpiperazine

-

Mannich reaction to introduce the aminomethyl functionality directly

-

Directed ortho-metalation strategies to ensure correct positioning of substituents

The presence of both chloro and fluoro substituents on the other phenyl ring would necessitate either starting with appropriately halogenated precursors or selective halogenation steps during the synthesis.

Applications and Research Significance

Pharmaceutical Research Applications

Benzophenone derivatives containing piperazine moieties have demonstrated significant pharmaceutical potential in various research contexts. The incorporation of halogens (chloro and fluoro groups) in 2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone may enhance binding interactions with biological targets through halogen bonding and altered electronic properties. The methylpiperazine group is a common pharmacophore found in numerous bioactive compounds, including antipsychotics, antihistamines, and antimicrobials, suggesting potential applications in these therapeutic areas .

Structure-Activity Relationship Considerations

The specific positioning of substituents in 2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone could significantly influence its biological activity profile compared to related analogs. The 2'-positioning of the methylpiperazinomethyl group creates a distinct spatial arrangement that may affect receptor binding characteristics and pharmacokinetic properties. Halogen substitution patterns are known to influence lipophilicity, metabolic stability, and target selectivity, making this compound potentially valuable in structure-activity relationship studies .

| Structural Feature | Potential Influence | Research Applications |

|---|---|---|

| Benzophenone Core | UV absorption, photoreactivity | Photoaffinity labeling, photochemistry studies |

| Chloro Substituent | Increased lipophilicity, halogen bonding | Enhanced membrane permeability, target binding |

| Fluoro Substituent | Metabolic stability, altered electron density | Improved pharmacokinetics, modulated reactivity |

| Methylpiperazinomethyl Group | Hydrogen bond acceptor/donor, basic center | Receptor binding, solubility enhancement |

| 2'-Position of N-containing Group | Unique spatial arrangement | Novel binding modes, selective interactions |

Comparative Analysis with Related Compounds

Electronic and Steric Effects

The specific substitution pattern in 2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone creates a unique electronic environment that differentiates it from related compounds. The chloro substituent at the 2-position introduces both electronic and steric effects that influence the conformation of the molecule, particularly the dihedral angle between the two phenyl rings. The addition of a fluoro substituent at the 4-position further modifies the electronic distribution, potentially altering reactivity patterns compared to non-fluorinated analogs like 2-Chloro-4'-(4-methylpiperazinomethyl) benzophenone .

Position-Dependent Properties

The positioning of the methylpiperazinomethyl group at the 2'-position, rather than the 4'-position seen in some analogs, significantly impacts molecular geometry and potential binding interactions. This 2'-substitution pattern creates a molecular structure with different spatial characteristics compared to 2-Chloro-4-fluoro-4'-morpholinomethyl benzophenone and 2-Chloro-4'-(4-methylpiperazinomethyl) benzophenone . These positional variations can influence physical properties including solubility, crystal packing, and intermolecular interactions, which may be relevant for pharmaceutical applications.

Analytical Considerations and Identification Methods

Chromatographic Analysis

For identification and purity assessment of 2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone, high-performance liquid chromatography (HPLC) would be the method of choice. Reversed-phase HPLC using C18 columns with gradient elution of acetonitrile/water mobile phases containing appropriate buffer systems would likely provide effective separation from structural isomers and potential synthetic impurities. The presence of both aromatic rings and the basic piperazine nitrogen would contribute to UV absorbance, making UV detection at 254 nm suitable for quantification.

Future Research Directions

Structure-Activity Relationship Studies

Future research on 2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone could focus on systematic structure-activity relationship studies to understand how its unique substitution pattern influences various properties and activities. This could involve the synthesis of a series of analogs with systematic variations in:

-

Position of halogen substituents

-

Nature of the nitrogen-containing heterocycle (piperazine vs. morpholine vs. piperidine)

-

Position of the aminomethyl group on the phenyl ring

-

Modifications to the benzophenone core

Such studies would provide valuable insights into the effects of specific structural features on properties relevant to potential applications.

Exploration of Biological Activities

Given the structural features present in 2-Chloro-4-fluoro-2'-(4-methylpiperazinomethyl) benzophenone, investigation of its potential biological activities would be a promising research direction. The presence of the methylpiperazine moiety, which is found in many bioactive compounds, suggests possible activity in areas such as:

-

Receptor binding studies, particularly for dopaminergic, serotonergic, or histaminergic receptors

-

Antimicrobial activity screening

-

Evaluation as potential kinase inhibitors

-

Assessment of photobiological properties related to the benzophenone core

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume